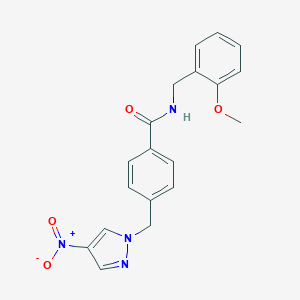
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide, also known as EMPA, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide is not fully understood. However, it has been suggested that 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide inhibits the activity of certain enzymes, including topoisomerase IIα and β, which are involved in DNA replication and cell division. 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of certain enzymes involved in DNA replication and cell division. 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide has also been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized using various methods. 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide has also been shown to have low cytotoxicity, making it a suitable compound for use in cell culture experiments. However, 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide has some limitations, including its poor solubility in water and its limited bioavailability.
Future Directions
There are several future directions for the study of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide. One direction is to further investigate its mechanism of action and its potential use as a therapeutic agent in the treatment of cancer and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide and to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential side effects of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide and to determine its safety for use in humans.
Synthesis Methods
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide can be synthesized using various methods, including the reaction of 4-bromoacetophenone with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde, followed by the reaction of the resulting compound with 4-phenoxybenzoyl chloride. Another method involves the reaction of 4-bromoacetophenone with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde, followed by the reaction of the resulting compound with 4-phenoxyphenylboronic acid in the presence of a palladium catalyst.
Scientific Research Applications
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide has also been studied for its potential use as a therapeutic agent in the treatment of Alzheimer's disease and Parkinson's disease.
properties
Product Name |
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-phenoxyphenyl)acrylamide |
|---|---|
Molecular Formula |
C21H21N3O2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(E)-3-(1-ethyl-5-methylpyrazol-4-yl)-N-(4-phenoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H21N3O2/c1-3-24-16(2)17(15-22-24)9-14-21(25)23-18-10-12-20(13-11-18)26-19-7-5-4-6-8-19/h4-15H,3H2,1-2H3,(H,23,25)/b14-9+ |
InChI Key |
SFXZZXUCLVRQQA-NTEUORMPSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
SMILES |
CCN1C(=C(C=N1)C=CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Canonical SMILES |
CCN1C(=C(C=N1)C=CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B213670.png)

![N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213673.png)

![N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213675.png)
![N-(5-methyl-3-isoxazolyl)-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B213678.png)


![{5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B213683.png)
![N-(2,4-dichlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213684.png)

![5-[(4-fluorophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B213687.png)
